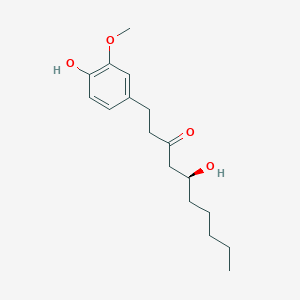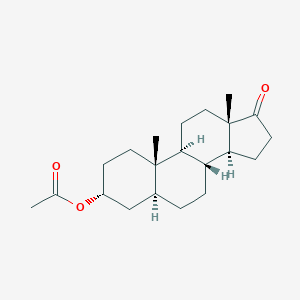
姜酚
描述
姜酚是一种存在于新鲜生姜(Zingiber officinale)中的酚类植物化学物质。它赋予生姜辛辣的味道,通常以黄色油的形式存在于生姜根茎中,但也可能形成低熔点晶体固体。 姜酚以其多种药用特性而闻名,包括抗炎、抗氧化和抗癌活性 .
科学研究应用
姜酚具有广泛的科学研究应用:
化学: 用作合成各种生物活性化合物的起始原料。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 研究其在治疗癌症、糖尿病和炎症性疾病等疾病中的潜在治疗作用.
工业: 用作食品工业中的天然调味剂和防腐剂.
作用机制
姜酚通过多种机制发挥作用:
安全和危害
准备方法
合成路线和反应条件: 姜酚可以通过多种方法合成。一种常见的合成路线包括香草醛与丙酮的醛醇缩合,然后进行氢化,最后氧化。反应条件通常包括使用氢氧化钠等碱用于醛醇缩合,以及使用钯碳等催化剂用于氢化步骤。
工业生产方法: 姜酚的工业生产通常涉及从生姜根茎中提取。提取过程可以使用各种溶剂和技术进行优化。 例如,高压提取方法已被证明比传统方法产生更高的姜酚浓度 。提取的姜酚随后使用色谱技术进行纯化,以获得高纯度的产品。
化学反应分析
反应类型: 姜酚会发生多种类型的化学反应,包括:
氧化: 姜酚可以被氧化形成姜酮,一种具有辛辣甜味的化合物。
脱水: 当生姜被干燥或轻微加热时,姜酚会发生脱水反应形成姜辣素,其辛辣程度约为姜酚的两倍.
还原: 姜酚可以被还原形成二氢姜酚,它具有不同的生物活性。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
脱水: 轻微加热或干燥条件足以诱导脱水。
还原: 可以使用硼氢化钠或催化氢化等还原剂。
主要形成的产物:
姜酮: 通过氧化形成。
姜辣素: 通过脱水形成。
二氢姜酚: 通过还原形成。
相似化合物的比较
姜酚属于一系列相关化合物的家族,包括姜辣素和姜酚素。这些化合物具有相似的结构,但它们的辛辣度和生物活性不同:
姜酚的独特性: 姜酚的独特之处在于其辛辣度和药用特性的平衡。它的辛辣度低于姜辣素,但仍然保留了重要的生物活性,使其成为各种应用的通用化合物。
类似化合物的列表:
- 姜辣素
- 姜酚素
- 姜酮
- 二氢姜酚
姜酚的多样化应用和独特特性使其成为科学研究和工业应用中备受关注的化合物。
属性
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041035 | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-14-6 | |
| Record name | [6]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















